2,4,4'-Trimethoxychalcone
Overview
Description
2,4,4’-Trimethoxychalcone is a chemical compound with the molecular formula C18H18O4 . It is a type of chalcone, a class of compounds that are precursors to flavonoids, which are common in plants and play significant roles in plant physiology .
Synthesis Analysis
Chalcones like 2,4,4’-Trimethoxychalcone can be synthesized using various methods. One approach involves the hybridization of 1-(2,4,6-trimethoxyphenyl)butan-1-one with chalcone . Another method uses bases such as sodium hydride (NaH) and lithium bis(trimethylsilyl)amide (LiHMDS) in the aldol condensation .
Molecular Structure Analysis
The molecular structure of 2,4,4’-Trimethoxychalcone consists of two aromatic rings connected by a three-carbon α,β unsaturated carbonyl bridge . The compound has a molecular weight of 298.3 g/mol .
Chemical Reactions Analysis
Chalcones, including 2,4,4’-Trimethoxychalcone, have been found to exhibit a broad range of biological activities, which can be attributed to their ability to undergo various chemical reactions . For instance, they can inhibit COX-1 and COX-2 enzymes .
Physical And Chemical Properties Analysis
2,4,4’-Trimethoxychalcone has a molecular weight of 298.3 g/mol, a XLogP3-AA of 3.6, and it does not have any hydrogen bond donors but has four hydrogen bond acceptors . It also has six rotatable bonds .
Scientific Research Applications
Anticancer Potential
- Antimitotic Agent in Breast Cancer: 2',4'-Dihydroxy-3,4,5-trimethoxychalcone has been shown to induce mitotic catastrophe in MCF-7 breast cancer cells, suggesting potential as an antitumor agent (Masawang et al., 2014).
- Leukemia Treatment: Synthetic 2′,4′,5′-trimethoxychalcones demonstrated cytotoxic effects on human K562 and Jurkat leukemia cells, indicating potential as antitumoral agents (Costa et al., 2014).
- Lung Cancer Apoptosis: A synthetic derivative, 2-Hydroxy-3',5,5'-trimethoxychalcone (DK-139), triggers ROS-induced apoptosis in A549 lung cancer cells, independent of p53 (Gil et al., 2019).
Photochemical and Material Science
- Photo-Cross-Linkable Polyphosphazenes: Chalcone-bearing polyphosphazenes, involving trimethoxychalcone derivatives, show interesting photochemical properties, suggesting applications in material science (Allcock & Cameron, 1994).
- Nonlinear Optical Properties: Studies on 2,4,5-Trimethoxy-4-nitrochalcone have reported significant nonlinear optical properties, relevant for optoelectronic applications (Gu et al., 2009).
Anti-Inflammatory and Immunomodulatory Effects
- Inhibition of Nitric Oxide Synthase: Certain trimethoxychalcone derivatives, such as 2,4,6-trimethoxy-2'-trifluoromethylchalcone, inhibit nitric oxide and prostaglandin E(2) production, indicating anti-inflammatory properties (Rojas et al., 2003).
Synthesis and Chemical Characterization
- Synthesis and Structural Analysis: Research on the synthesis of chalcone derivatives, including trimethoxychalcones, contributes to the understanding of their structural and chemical properties, vital for pharmaceutical applications (Miles et al., 1989).
Future Directions
Chalcones, including 2,4,4’-Trimethoxychalcone, have shown promising potential in various fields, including as antidiabetic, anticancer, anti-inflammatory, antimicrobial, antioxidant, antiparasitic, psychoactive, and neuroprotective agents . Further studies are needed to elucidate their structure-activity relationships, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .
properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-15-8-4-13(5-9-15)17(19)11-7-14-6-10-16(21-2)12-18(14)22-3/h4-12H,1-3H3/b11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASJJCFLWLUQLE-YRNVUSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4'-Trimethoxychalcone | |
CAS RN |
18493-34-0 | |
Record name | 2,4,4'-trimethoxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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